Methyl parathion

Description

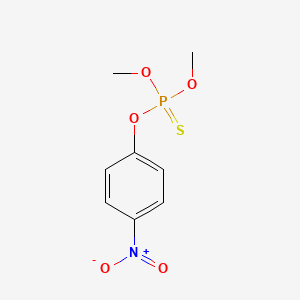

Structure

3D Structure

Properties

IUPAC Name |

dimethoxy-(4-nitrophenoxy)-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10NO5PS/c1-12-15(16,13-2)14-8-5-3-7(4-6-8)9(10)11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLBIQVVOMOPOHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(OC)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10NO5PS | |

| Record name | METHYL PARATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL PARATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0626 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020855 | |

| Record name | Methyl parathion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl parathion is a white crystalline solid which is often dissolved in a liquid solvent carrier. The commercial product is a tan liquid (xylene solution) with a pungent odor. It is slightly soluble to insoluble in water. Usually with the liquid solvent it is a combustible liquid. It is toxic by inhalation, ingestion and skin absorption. It is used as an insecticide., White to tan, crystalline solid or powder with a pungent, garlic-like odor. [pesticide]; [NIOSH], COLOURLESS-TO-WHITE SOLID IN VARIOUS FORMS., White to tan, crystalline solid or powder with a pungent, garlic-like odor., White to tan, crystalline solid or powder with a pungent, garlic-like odor. [pesticide] [Note: The commercial product in xylene is a tan liquid.] | |

| Record name | METHYL PARATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl parathion | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/245 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL PARATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0626 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL PARATHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/341 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl parathion | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0427.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

246 °F at 0.13 mmHg (NTP, 1992), 154 °C at 136 Pa, 289 °F | |

| Record name | METHYL PARATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL PARATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL PARATHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/341 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl parathion | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0427.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

commercial product, containing xylene, has flashpoint of 115F (EPA, 1998), 42 °C (Closed cup) | |

| Record name | METHYL PARATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL PARATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), In water, 37.7 mg/L at 20 °C, Soluble in organic solvents, Readily soluble in common organic solvents, e.g. dichloromethane, toluene >200, hexane 10 to 20 (all in g/L at 20 °C). Sparingly soluble in petroleum ether and some types of mineral oil., Readily soluble in 2-propanol. Hardly soluble in n-hexane, Solubility in water, g/100ml: 0.006, (77 °F): 0.006% | |

| Record name | METHYL PARATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL PARATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL PARATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0626 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methyl parathion | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0427.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.358 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.358 g/cu cm at 20 °C, 1.4 g/cm³, 1.36 | |

| Record name | METHYL PARATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL PARATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL PARATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0626 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL PARATHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/341 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl parathion | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0427.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

9.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 9.1 | |

| Record name | METHYL PARATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL PARATHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/341 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

9.7e-06 mmHg at 68 °F (EPA, 1998), 0.0000035 [mmHg], 3.5X10-6 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.001, 0.00001 mmHg | |

| Record name | METHYL PARATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl parathion | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/245 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL PARATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL PARATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0626 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL PARATHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/341 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl parathion | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0427.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Following impurities ... identified in ... sample of technical grade methyl parathion: O,O-dimethyl S-methyl dithiophosphate; nitroanisole; nitrophenol; isomers of methyl parathion and the dithio analog of methyl parathion. /Technical grade methyl parathion/ | |

| Record name | METHYL PARATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals, White crystalline solid, Crystals from cold methanol, White to tan, crystalline solid or powder [Note: The commercial product in xylene is a tan liquid], Colorless crystals | |

CAS No. |

298-00-0 | |

| Record name | METHYL PARATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Parathion-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=298-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Parathion-methyl [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylparathion | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/methyl-parathion-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Methyl parathion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Parathion-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.501 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARATHION-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41BCL2O91D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL PARATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL PARATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0626 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL PARATHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/341 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

99 to 100 °F (EPA, 1998), 35.8 °C, MP: 37-38 °C, 35-38 °C, 99 °F | |

| Record name | METHYL PARATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL PARATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL PARATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0626 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL PARATHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/341 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl parathion | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0427.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl Parathion: Chemical Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl parathion (O,O-dimethyl O-4-nitrophenyl phosphorothioate) is a highly toxic organophosphate insecticide and acaricide.[1] First synthesized in the 1940s, it has been widely used in agriculture to control a broad spectrum of biting and sucking insects, primarily on crops like cotton.[1][2] Its efficacy stems from its potent inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function in both insects and mammals.[3][4] However, this same mechanism is the basis for its significant toxicity to non-target organisms, including humans, leading to severe restrictions on its use in many countries.[5][6] This guide provides a comprehensive technical overview of this compound, delving into its chemical structure, physicochemical properties, synthesis, mechanism of action, toxicity, environmental fate, and analytical methodologies.

Section 1: Chemical Identity and Physicochemical Properties

A fundamental understanding of a compound's identity and physical characteristics is paramount for any scientific investigation. This section details the core identifiers and physicochemical properties of this compound.

Chemical Structure and Identification

This compound is an organic thiophosphate and a C-nitro compound.[7] The structure features a central phosphorus atom double-bonded to a sulfur atom (a thionophosphate group), with two methoxy groups and a 4-nitrophenoxy group attached.

-

IUPAC Name: O,O-dimethyl O-(4-nitrophenyl) phosphorothioate[1][8]

-

Synonyms: Parathion-methyl, Metaphos, Bladan M, Folidol-M, Penncap-M[1][2][6]

Physicochemical Properties

The physical and chemical properties of this compound dictate its environmental behavior, bioavailability, and the analytical methods suitable for its detection. Pure this compound is a colorless to white crystalline solid, while the technical product is often a light to dark tan liquid with a pungent, garlic-like odor.[1][7][9]

| Property | Value | Source(s) |

| Melting Point | 35-36 °C | [1] |

| Boiling Point | 143 °C at 1.0 mmHg | [4] |

| Vapor Pressure | 1.3 mPa at 20 °C | [1] |

| Water Solubility | 55-60 mg/L at 25 °C | [1] |

| Solubility in Organic Solvents | Soluble in most organic solvents like dichloromethane, 2-propanol, and toluene; insoluble in n-hexane. | [1] |

| Octanol-Water Partition Coefficient (Log P) | 2.9 - 3.84 | [1][7] |

| Soil Adsorption Coefficient (Koc) | 5100 | [1] |

Section 2: Synthesis and Mechanism of Action

Chemical Synthesis

The synthesis of this compound is a two-step process.[10] The first step involves the chlorination of dimethyl dithiophosphoric acid to produce dimethylthiophosphoryl chloride.[10] This intermediate is then reacted with the sodium salt of 4-nitrophenol (sodium 4-nitrophenolate) to yield this compound.[10]

Caption: Synthesis pathway of this compound.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound is the irreversible inhibition of the enzyme acetylcholinesterase (AChE).[3][11] In the body, this compound undergoes metabolic activation, where the thiono-sulfur is replaced by oxygen, forming the more potent metabolite, methyl paraoxon.[3][7]

Methyl paraoxon then phosphorylates the serine hydroxyl group at the active site of AChE.[3] This inactivation of AChE leads to the accumulation of the neurotransmitter acetylcholine at nerve synapses and neuromuscular junctions.[12] The resulting overstimulation of cholinergic receptors (muscarinic and nicotinic) causes a wide range of toxic effects, including tremors, convulsions, respiratory distress, and in severe cases, death.[3][5][13]

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Section 3: Toxicity Profile

This compound is classified as a highly toxic insecticide (EPA toxicity class I).[1] Exposure can occur through inhalation, ingestion, and dermal contact.[5][7]

Acute Toxicity

Symptoms of acute poisoning are characteristic of organophosphate toxicity and can appear rapidly.[1][11] They include headache, dizziness, nausea, vomiting, blurred vision, muscle twitching, convulsions, respiratory depression, and slow heartbeat.[1][5]

| Organism | Route | LD₅₀ Value | Source(s) |

| Rat | Oral | 6 - 50 mg/kg | [1] |

| Rat | Dermal | 67 mg/kg | [1][14] |

| Mouse | Oral | 14.5 - 19.5 mg/kg | [1] |

| Dog | Oral | 90 mg/kg | [1] |

| Birds (various) | Oral | 3 - 24 mg/kg | [1] |

Chronic Toxicity

Chronic exposure to lower levels of this compound has been associated with neuropsychiatric disorders in humans.[3][11] Animal studies have indicated potential for hematological and ocular changes with long-term exposure.[11]

Section 4: Environmental Fate and Degradation

Understanding the environmental behavior of this compound is crucial for assessing its ecological impact.

Environmental Persistence and Transport

This compound has a low persistence in the soil, with a reported half-life of 1 to 30 days.[1] It is moderately adsorbed by soil particles, which limits its mobility and the likelihood of groundwater contamination.[1][15] However, its degradation product, 4-nitrophenol, is more mobile and can potentially leach into groundwater.[1] this compound can be transported from the application site via wind, rain, and fog.[5][11]

Degradation Pathways

The degradation of this compound in the environment occurs through several mechanisms:

-

Microbial Degradation: This is the primary degradation pathway in soil and water. Soil microorganisms can utilize this compound as a source of carbon, phosphorus, and nitrogen.

-

Hydrolysis: this compound can be hydrolyzed, a process that is influenced by pH and temperature.[3]

-

Photolysis: Sunlight can break down this compound.[3][5] In water and air, photolysis can lead to the formation of the more toxic metabolite, methyl paraoxon.[5][15]

Caption: Environmental Degradation Pathways of this compound.

Section 5: Analytical Methodology

Accurate and sensitive analytical methods are essential for monitoring this compound residues in environmental and biological samples. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques employed.[13]

Experimental Protocol: Determination of this compound in Water by Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)

This protocol provides a step-by-step methodology for the analysis of this compound in water samples, adapted from established methods.[12]

5.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Collection and Preservation: Collect a 500 mL water sample in a clean glass container. If not analyzed immediately, store at 4°C.

-

Sample Pre-treatment: Add 2 mL of methanol and 5 g of NaCl to the 500 mL water sample to enhance the extraction efficiency.[12] For quality control, spike the sample with a known concentration of this compound standard solution.

-

SPE Cartridge Conditioning: Condition a 6 mL SPE cartridge (e.g., HyperSep™ Retain PEP) by passing appropriate solvents as per the manufacturer's instructions.

-

Sample Loading: Pass the pre-treated water sample through the conditioned SPE cartridge at a controlled flow rate.

-

Elution: Elute the retained this compound from the cartridge using ethyl acetate and dichloromethane.

-

Concentration: Concentrate the collected eluate to 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-NPD analysis.

5.1.2. Instrumental Analysis: GC-NPD

-

Gas Chromatograph Conditions:

-

Injector: Splitless mode, 250 °C[12]

-

Column: 30 m x 0.25 mm i.d., 0.25 µm film thickness fused-silica capillary column (e.g., Elite-5 MS)

-

Carrier Gas: Helium at a constant flow of 2 mL/min

-

Oven Temperature Program: Initial temperature of 70 °C for 1 minute, ramp at 20 °C/min to 230 °C and hold for 20 minutes, then ramp at 45 °C/min to 325 °C and hold for 10 minutes.

-

Detector: Nitrogen-Phosphorus Detector (NPD) at 325 °C

-

-

Injection: Inject 1 µL of the concentrated sample extract into the GC.

-

Data Acquisition and Analysis:

-

Acquire the chromatogram and identify the this compound peak based on its retention time compared to a standard.

-

Quantify the concentration of this compound using a calibration curve prepared from standard solutions of known concentrations.

-

Caption: Workflow for the Analysis of this compound in Water.

Conclusion

This compound remains a compound of significant interest to researchers in toxicology, environmental science, and public health due to its potent biological activity and historical use. A thorough understanding of its chemical structure, properties, and toxicological profile is essential for assessing its environmental impact and the risks associated with exposure. The analytical methods outlined in this guide provide the necessary tools for the accurate detection and quantification of this compound, enabling continued research and monitoring efforts. As the scientific community continues to investigate the long-term effects of organophosphate exposure, comprehensive technical knowledge of compounds like this compound will be indispensable.

References

-

This compound - EXTOXNET PIP . Extension Toxicology Network. [Link]

-

This compound | C8H10NO5PS | CID 4130 - PubChem . National Center for Biotechnology Information. [Link]

-

This compound | Public Health Statement | ATSDR - CDC . Agency for Toxic Substances and Disease Registry. [Link]

-

Environmental Toxicology and Health Effects Associated with this compound Exposure – A Scientific Review - MDPI . MDPI. [Link]

-

RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for this compound - NCBI . National Center for Biotechnology Information. [Link]

-

This compound - Agency for Toxic Substances and Disease Registry | ATSDR . Agency for Toxic Substances and Disease Registry. [Link]

-

HEALTH EFFECTS - Toxicological Profile for this compound - NCBI Bookshelf . National Center for Biotechnology Information. [Link]

-

This compound (EHC 145, 1992) - INCHEM . International Programme on Chemical Safety. [Link]

-

Environmental metabolites are formed preferentially under anaerobic rather than aerobic conditions and include m - World Health Organization (WHO) . World Health Organization. [Link]

-

This compound | Occupational Safety and Health Administration - OSHA . Occupational Safety and Health Administration. [Link]

-

ANALYTICAL METHODS - Toxicological Profile for this compound - NCBI Bookshelf . National Center for Biotechnology Information. [Link]

-

Method Development and Validation for the Determination of Pesticide Residues in Water by GC-NPD Sudaki Pestisit Kalıntıların - DergiPark . DergiPark. [Link]

-

This compound biodegradation: metabolic pathway—adapted and re-drawn from . ResearchGate. [Link]

-

parathion-methyl data sheet . Alanwood.net. [Link]

-

Parathion methyl - Wikipedia . Wikipedia. [Link]

-

Parathion-methyl (Ref: OMS 213) - AERU . Agriculture and Environment Research Unit, University of Hertfordshire. [Link]

-

Human this compound poisoning - PubMed . National Center for Biotechnology Information. [Link]

-

| Engineered biodegradation pathway for this compound.... | Download Scientific Diagram - ResearchGate . ResearchGate. [Link]

-

Metabolic pathways of this compound | Download Scientific Diagram - ResearchGate . ResearchGate. [Link]

-

Biodegradation of organophosphorus insecticide this compound by soil microorganisms - E3S Web of Conferences . E3S Web of Conferences. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Simultaneous Determination of Parathion, Malathion, Diazinon, and Pirimiphos Methyl in Dried Medicinal Plants Using Solid-Phase Microextraction Fibre Coated with Single-Walled Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HPLC Separation of Pesticides, Herbicides, Fungicides, and Insecticides on Newcrom BH Column | SIELC Technologies [sielc.com]

- 4. researchgate.net [researchgate.net]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. mhlw.go.jp [mhlw.go.jp]

- 7. nemi.gov [nemi.gov]

- 8. agilent.com [agilent.com]

- 9. gcms.labrulez.com [gcms.labrulez.com]

- 10. ANALYTICAL METHODS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Table 7-2, Analytical Methods for Determining this compound in Environmental Samples - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. pubs.usgs.gov [pubs.usgs.gov]

- 13. Development and evaluation of sample preparation methods for the determination of organic micropollutants in soil samples utilizing GC-APCI-QToF MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. dergipark.org.tr [dergipark.org.tr]

The Dual Legacy of a Potent Molecule: An In-depth Technical History of Methyl Parathion's Synthesis and Use

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Double-Edged Sword in Agriculture

Methyl parathion, a potent organophosphate insecticide, holds a complex and cautionary place in the history of agricultural science.[1] Developed in the mid-20th century, its remarkable efficacy against a broad spectrum of insect pests, particularly the devastating boll weevil in cotton, led to its widespread adoption and a significant impact on crop yields.[2][3] However, this efficacy is intrinsically linked to its mechanism of action—the irreversible inhibition of acetylcholinesterase, a vital enzyme in the nervous system of both insects and mammals.[4] This shared biochemistry has resulted in a legacy marked by both agricultural productivity and significant concerns regarding human and environmental health, leading to stringent regulations and a dramatic decline in its use in many parts of the world.[1][5] This technical guide delves into the history of this compound's synthesis, its evolution as a pest control agent, and the scientific understanding of its mechanism and toxicological implications that have shaped its trajectory.

The Genesis of a Potent Insecticide: A Historical Overview

The story of this compound begins in the laboratories of IG Farben in Germany during the 1940s, a period of intense research into organophosphorus chemistry.[6] The German chemist Gerhard Schrader and his team were at the forefront of this research, initially investigating these compounds for their potential as chemical warfare agents.[7][8] This work led to the discovery of highly toxic nerve agents like tabun and sarin.[7] However, the insecticidal properties of these compounds were also recognized, and this led to the development of less volatile, but still highly effective, insecticides.

Following World War II, the patents held by IG Farben were seized by the Allies, and the knowledge of organophosphate synthesis was disseminated globally.[6] This led to the commercial introduction of parathion (ethyl parathion) and its methyl analog, this compound, around 1949.[9] this compound was first commercially produced in the United States in 1952 and was registered for use as an insecticide in 1954.[10]

The Chemistry of Control: Synthesis of this compound

The primary industrial method for synthesizing this compound is a variation of the "Schrader synthesis," a cornerstone of organophosphate chemistry.[11][12] The synthesis is a two-step process that involves the preparation of two key intermediates: O,O-dimethyl phosphorochloridothioate and the sodium salt of 4-nitrophenol.[10][13]

Diagram of the this compound Synthesis Pathway

Caption: The industrial synthesis of this compound via the Schrader method, involving the preparation of two key precursors.

Experimental Protocol: Laboratory-Scale Synthesis of this compound

The following protocol is a representative laboratory-scale synthesis based on the principles of the Schrader method. Note: This procedure involves highly toxic materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Part 1: Synthesis of Sodium 4-nitrophenolate

-

Nitration of Phenol: To a cooled (0-5 °C) and stirred solution of concentrated sulfuric acid, slowly add phenol. Maintain the temperature while slowly adding a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Isolation of 4-Nitrophenol: Pour the reaction mixture over crushed ice. The precipitated 4-nitrophenol is then filtered, washed with cold water until the washings are neutral, and dried. Recrystallization from a suitable solvent like ethanol can be performed for purification.

-

Formation of the Sodium Salt: Dissolve the purified 4-nitrophenol in a solution of sodium hydroxide in a suitable solvent (e.g., water or ethanol). The sodium 4-nitrophenolate can be isolated by evaporation of the solvent or used directly in the next step.

Part 2: Synthesis of O,O-dimethyl phosphorochloridothioate

-

Reaction of Thiophosphoryl Chloride with Methanol: In a reaction vessel equipped with a stirrer, thermometer, and a dropping funnel, place thiophosphoryl chloride (PSCl₃). Cool the vessel to 0-5 °C.

-

Slow Addition of Methanol: Slowly add anhydrous methanol to the stirred thiophosphoryl chloride, maintaining the temperature below 10 °C. The reaction is exothermic and generates hydrogen chloride gas, which should be scrubbed.

-

Work-up: After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete reaction. The product, O,O-dimethyl phosphorochloridothioate, can be purified by distillation under reduced pressure.

Part 3: Final Synthesis of this compound

-

Condensation Reaction: In a suitable solvent such as acetone, dissolve the prepared sodium 4-nitrophenolate.[10]

-

Addition of Phosphorochloridothioate: To this solution, slowly add the purified O,O-dimethyl phosphorochloridothioate with stirring. The reaction is typically carried out at a slightly elevated temperature (e.g., 40-50 °C) for several hours.

-

Isolation and Purification: After the reaction is complete, the precipitated sodium chloride is removed by filtration. The solvent is then evaporated from the filtrate to yield crude this compound. The crude product can be purified by techniques such as recrystallization from a suitable solvent (e.g., methanol) to yield the final product as a white crystalline solid.[14]

A History of Application: From "Cotton Poison" to Restricted Use

This compound's introduction revolutionized insect control, particularly in cotton farming, where it earned the moniker "cotton poison."[1] Its primary target was the boll weevil, a pest that had devastated cotton production in the United States for decades.[2] The organophosphate chemistry of this compound provided a fast-acting and highly effective solution.[3]

Beyond cotton, this compound was applied to a wide range of crops, including corn, soybeans, rice, wheat, and various fruits and vegetables.[1] It was available in several formulations to suit different application methods:

-

Dusts: Finely ground powders for dusting onto crops.[13][15]

-

Wettable Powders (WP): Powders that could be suspended in water for spraying.[2]

-

Emulsifiable Concentrates (EC): Liquid formulations that form an emulsion when mixed with water.[2][13]

-

Ultra-Low Volume (ULV) Liquids: Highly concentrated formulations for aerial or specialized ground application at very low volumes.[2]

Application methods evolved from manual knapsack sprayers in the early days to large-scale aerial and ground spraying equipment.[16][17] The development of ULV technology was particularly significant for treating large agricultural areas efficiently.[16]

Historical Production and Use of this compound in the United States

| Year | Production (million kg) | Use (million kg) | Key Events and Trends |

| 1952 | - | - | First commercial production in the U.S.[10] |

| 1954 | - | - | Registered as an insecticide in the U.S.[10] |

| 1973 | 23.2 | 18.1 | Widespread use on major crops.[10] |

| 1974 | - | 21.8 | Peak of domestic use.[10] |

| 1975 | 24.4 | - | High production levels.[10] |

| 1976 | - | 10.4 | Decline in use attributed to insect resistance and early IPM practices.[10] |

| 1977 | 18.0 | - | Significant drop in production.[10] |

| 1978 | - | 11.3 (9.7 on cotton) | Continued significant use on cotton.[10] |

| 1983 | 29.0 (combined with parathion) | - | Combined production capacity remains high.[10] |

| 1989 | - | ~3.5 (7.65 million lbs) | Continued use, though lower than peak levels.[10] |

| 1990s | - | ~2.3-2.7 (5-6 million lbs/year) | Peak domestic use in this decade.[18] |

Data compiled from various sources, including the Toxicological Profile for this compound by the Agency for Toxic Substances and Disease Registry.[10]

Mechanism of Action: The Neurological Impact

The insecticidal and toxicological properties of this compound stem from its ability to inhibit the enzyme acetylcholinesterase (AChE).[4] AChE is crucial for the proper functioning of the nervous system, where it breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.

Diagram of this compound's Mechanism of Action

Caption: The mechanism of action of this compound, leading to the inhibition of acetylcholinesterase and subsequent overstimulation of the nervous system.

In its original form, this compound is a phosphorothioate, which is a relatively weak inhibitor of AChE.[19] However, upon entering the body, it undergoes metabolic activation, primarily in the liver, where the sulfur atom is replaced by an oxygen atom to form its active metabolite, methyl paraoxon.[19][20] Methyl paraoxon is a much more potent inhibitor of AChE.

This inhibition occurs through the phosphorylation of a serine residue in the active site of the AChE enzyme, forming a stable, covalent bond.[19] With AChE inhibited, acetylcholine accumulates in the synapse, leading to continuous stimulation of cholinergic receptors. This overstimulation results in a range of symptoms, from tremors and convulsions to respiratory failure and death.[4]

The Unraveling of a Wonder Pesticide: Toxicological and Environmental Concerns

The very mechanism that made this compound an effective insecticide also made it highly toxic to non-target organisms, including humans. Acute exposure can lead to a cholinergic crisis, with symptoms including nausea, vomiting, dizziness, and in severe cases, respiratory paralysis and death.[4] Chronic exposure has been linked to neurological and neuropsychiatric disorders.[21]

The environmental fate of this compound also raised concerns. While it degrades relatively quickly in the environment through hydrolysis, photolysis, and microbial action, its high acute toxicity posed a significant risk to wildlife, particularly birds and aquatic organisms.[21]

These concerns led to increasing regulatory scrutiny. In the United States, the Environmental Protection Agency (EPA) classified this compound as a Restricted Use Pesticide (RUP), meaning it could only be purchased and applied by certified applicators.[2] Over the years, many of its uses on food crops were voluntarily canceled by manufacturers or revoked by the EPA, particularly those consumed by children.[5]

Conclusion: A Lesson in Chemical Stewardship

The history of this compound's synthesis and use offers a compelling case study in the evolution of chemical pest control. It represents a period of remarkable innovation that significantly boosted agricultural productivity. However, it also underscores the critical importance of understanding the broader toxicological and environmental impacts of such powerful chemical tools. The journey of this compound from a widely used "wonder" pesticide to a highly restricted and largely phased-out chemical serves as a powerful reminder of the ongoing need for responsible chemical stewardship, the development of more selective and sustainable pest management strategies, and a deep respect for the intricate biochemical pathways that connect all living organisms.

References

-

Agency for Toxic Substances and Disease Registry. (2001). Toxicological Profile for this compound. U.S. Department of Health and Human Services, Public Health Service. [Link]

-

Matthews, G. (2018). A history of pesticides and challenges for the future. SCI. [Link]

-

Wikipedia. (n.d.). Gerhard Schrader. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2001). Toxicological Profile for this compound. U.S. Department of Health and Human Services, Public Health Service. [Link]

-

Matthews, G. A. (2018). Application of pesticides. In A History of Pesticides. CABI. [Link]

-

Osteen, C., & Fernandez-Cornejo, J. (2013). Pesticide Use in U.S. Agriculture: 21 Selected Crops, 1960-2008. U.S. Department of Agriculture, Economic Research Service. [Link]

-

Collaborative for Health & Environment. (n.d.). Gerhard Schrader: Father of the Nerve Agents. [Link]

-

Akoijam, R., et al. (2024). Advancement in Pesticide Formulation Technology for Reducing Load of Contaminants. International Journal of Environment and Climate Change, 14(4), 1-11. [Link]

-

Costa, L. G. (2018). Organophosphorus Compounds at 80: Some Old and New Issues. Toxicological Sciences, 162(1), 1-2. [Link]

-

AERU. (n.d.). Parathion-methyl (Ref: OMS 213). University of Hertfordshire. [Link]

-

INCHEM. (1992). This compound (EHC 145, 1992). [Link]

-

Centers for Disease Control and Prevention. (2017). Biomonitoring Summaries: Methyl and Ethyl Parathion. [Link]

-

Wikipedia. (n.d.). Tabun (nerve agent). Retrieved from [Link]

-

Jeschke, P. (2021). Development of novel pesticides in the 21st century. Journal of Pesticide Science, 46(3), 253-268. [Link]

-

Sharma, A., et al. (2025). Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis. Environmental Chemistry Letters. [Link]

-

Soltaninejad, K., & Shadnia, S. (2018). History of organophosphate synthesis: The very early days. Human & Experimental Toxicology, 37(8), 815-820. [Link]

-

Tchounwou, P. B., et al. (2006). Environmental toxicology and health effects associated with this compound exposure--a scientific review. International Journal of Environmental Research and Public Health, 3(3-4), 430-441. [Link]

-

EXTOXNET. (1996). This compound. [Link]

-

Institute of Pesticide Formulation Technology. (2025). Future of pesticide formulations lies in low-cost, interdisciplinary innovations. Krishak Jagat. [Link]

-

Farm Progress. (2023). Inside the insects shaping 50 years of cotton history. [Link]

-

U.S. Environmental Protection Agency. (n.d.). This compound. Regulations.gov. [Link]

-

AERU. (n.d.). Parathion-methyl (Ref: OMS 213). University of Hertfordshire. [Link]

-

Wikipedia. (n.d.). Parathion. Retrieved from [Link]

-

PAN UK. (n.d.). This compound. [Link]

-

Vijayalakshmi, U., et al. (2015). Synthesis of this compound Tracer and its mechanism. ResearchGate. [Link]

-

Liyanage, A. D., et al. (2018). Non-photochemical catalytic hydrolysis of this compound using core–shell Ag@TiO 2 nanoparticles. RSC Advances, 8(72), 41339-41347. [Link]

-

Sierzchała, A., & Sobkowski, M. (2018). Solid-Phase Synthesis of Boranophosphate/Phosphorothioate/Phosphate Chimeric Oligonucleotides, and Oligonucleotides Containing P-Ethylated Phosphorothioate Linkages. Molecules, 23(5), 1184. [Link]

-

Schettgen, T., et al. (2016). Basic structure of organophosphate pesticides (Schrader formula) with the basic groups R 1 = alkyl and R 2 = alkoxy, alkyl, dialkylamido groups, etc. and the nucleofuge X = halogen, cyanide, phenoxy, disubstituted pyrophosphate, etc.[10]. ResearchGate. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Glinwood, R., & Wąsowska, M. (2019). Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides. Molecules, 24(10), 1904. [Link]

-

Patil, S. B., et al. (2020). Novel Protocol for Synthesis of O,O-Dialkyl Monothiophospharic Acid Sodium Salt. Revista Desafio Online, 8(1), 1-10. [Link]

- Google Patents. (n.d.). Process for preparation of O,O-dimethyl phosphoramidothioate and N-(methoxy-methylsulfanylphosphoryl) acetamide.

-

National Institute for Occupational Safety and Health. (1976). Criteria for a Recommended Standard: Occupational Exposure to this compound. U.S. Department of Health, Education, and Welfare. [Link]

-

National Institute of Standards and Technology. (n.d.). O,O-dimethyl O-(4-nitrophenyl) phosphorothioate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Sarin - Wikipedia [en.wikipedia.org]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. pitchcare.com [pitchcare.com]

- 5. This compound | C8H10NO5PS | CID 4130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Parathion - Wikipedia [en.wikipedia.org]

- 7. agrochemicals.iupac.org [agrochemicals.iupac.org]

- 8. Tabun (nerve agent) - Wikipedia [en.wikipedia.org]

- 9. This compound (EHC 145, 1992) [inchem.org]

- 10. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. The Evolution of Chemical Pesticides [fishersci.com]

- 12. Parathion-methyl synthesis - chemicalbook [chemicalbook.com]

- 13. Parathion-methyl (Ref: OMS 213) [sitem.herts.ac.uk]

- 14. osha.gov [osha.gov]

- 15. This compound [fao.org]

- 16. A history of pesticides and challenges for the future [soci.org]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

- 18. CDC - NBP - Biomonitoring Summaries - Methyl Ethyl Parathion [medbox.iiab.me]

- 19. stacks.cdc.gov [stacks.cdc.gov]

- 20. Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide on the Mechanism of Action of Methyl Parathion: Acetylcholinesterase Inhibition

Introduction: The Toxicological Significance of Methyl Parathion

This compound, an organophosphate pesticide, has been extensively used in agriculture for its high efficacy against a broad spectrum of insects.[1][2][3][4] However, its utility is overshadowed by its significant toxicity to non-target organisms, including humans. The primary mechanism underlying its toxicity is the potent and often irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[5][6] This guide provides a comprehensive technical overview of the molecular mechanisms of this compound-induced acetylcholinesterase inhibition, intended for researchers, scientists, and professionals in drug development and toxicology.

Part 1: Bioactivation - The Conversion to a More Potent Inhibitor

This compound in its original form is a relatively weak inhibitor of acetylcholinesterase. Its toxicity is profoundly amplified through a process of metabolic activation, primarily in the liver, where it is converted to its oxygen analog, methyl paraoxon.[2][3][7][8] This biotransformation is a critical step in the toxication pathway.

The conversion is an oxidative desulfuration reaction, catalyzed by cytochrome P450 monooxygenases. In this reaction, the sulfur atom double-bonded to the phosphorus atom in this compound is replaced by an oxygen atom. This seemingly minor chemical change dramatically increases the electrophilicity of the phosphorus atom, rendering methyl paraoxon a much more potent inhibitor of acetylcholinesterase.

Caption: The normal catalytic cycle of acetylcholinesterase.

Part 3: The Molecular Mechanism of Inhibition

The toxicity of methyl paraoxon stems from its ability to act as a potent inhibitor of acetylcholinesterase. Unlike the reversible binding of acetylcholine, methyl paraoxon forms a stable, covalent bond with the enzyme, rendering it inactive. [9][10] The mechanism of inhibition mirrors the initial step of acetylcholine hydrolysis. The electrophilic phosphorus atom of methyl paraoxon is susceptible to nucleophilic attack by the hydroxyl group of the serine residue in the esteratic site of AChE. [5]This results in the formation of a phosphorylated enzyme, with the release of the p-nitrophenol leaving group.

Caption: Covalent inhibition of acetylcholinesterase by methyl paraoxon.

This phosphorylated enzyme is extremely stable, and its rate of spontaneous hydrolysis is negligible. Consequently, the enzyme is effectively removed from the pool of active acetylcholinesterase.

The Concept of "Aging"

The phosphorylated acetylcholinesterase can undergo a further, time-dependent chemical modification known as "aging". [11][12][13][14]This process involves the dealkylation of one of the methyl groups attached to the phosphorus atom. [13][15]The resulting negatively charged phosphonyl-enzyme adduct is even more resistant to hydrolysis and is considered irreversibly inhibited. [11][10]The rate of aging is dependent on the specific organophosphate. [14]Once aging has occurred, the enzyme cannot be reactivated by standard antidotes like oximes. [11][16]

Part 4: Consequences of Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase leads to the accumulation of acetylcholine at cholinergic synapses, resulting in continuous stimulation of cholinergic receptors. [2][9][10]This overstimulation is responsible for the clinical signs and symptoms of organophosphate poisoning, often referred to as a "cholinergic crisis". [17]These effects can be broadly categorized as:

-

Muscarinic effects: Salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as bronchospasm and bronchorrhea. [9]* Nicotinic effects: Muscle fasciculations, cramping, and eventually paralysis, including paralysis of the respiratory muscles. [12]* Central nervous system effects: Anxiety, restlessness, confusion, convulsions, and respiratory depression. [17] Death from this compound poisoning is typically due to respiratory failure resulting from a combination of bronchoconstriction, excessive respiratory secretions, and paralysis of the diaphragm and intercostal muscles. [9][18]

Part 5: Experimental Assessment of Acetylcholinesterase Inhibition

The quantification of acetylcholinesterase activity and its inhibition is fundamental to toxicological research and the development of antidotes. The most widely used method for this purpose is the spectrophotometric assay developed by Ellman. [19][20][21]

The Ellman Assay: Principle and Protocol

The Ellman assay is a simple, rapid, and reliable colorimetric method to measure AChE activity. [19][20][21] Principle: The assay utilizes acetylthiocholine as a substrate for acetylcholinesterase. The enzyme hydrolyzes acetylthiocholine to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻), which can be quantified by measuring its absorbance at 412 nm. [22][20][21]The rate of color development is directly proportional to the acetylcholinesterase activity.

Caption: A simplified workflow of the Ellman assay for measuring AChE activity.

Detailed Protocol (96-well plate format):

-

Reagent Preparation:

-

Phosphate Buffer: Prepare a 0.1 M sodium phosphate buffer, pH 8.0.

-

DTNB Solution: Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.

-

Acetylthiocholine Iodide (ATCI) Solution: Prepare a 75 mM solution of ATCI in deionized water.

-

Enzyme Solution: Prepare a stock solution of acetylcholinesterase in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

-

Inhibitor Solutions: Prepare serial dilutions of this compound (or methyl paraoxon) in a suitable solvent (e.g., ethanol or DMSO, ensuring the final solvent concentration in the assay is low, typically <1%).

-

-

Assay Procedure:

-

To each well of a 96-well microplate, add the following in order:

-

140 µL of phosphate buffer

-

10 µL of DTNB solution

-

10 µL of the inhibitor solution (or solvent for control wells)

-

10 µL of the enzyme solution

-

-

Mix the contents of the wells gently.

-

Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding 10 µL of the ATCI solution to each well.

-

Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

The percent inhibition for each inhibitor concentration can be calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Data Presentation:

| Parameter | Description | Typical Value for Methyl Paraoxon |

| IC50 | The concentration of an inhibitor that reduces the activity of an enzyme by 50%. | In the nanomolar to low micromolar range |

| Ki | The inhibition constant, representing the affinity of the inhibitor for the enzyme. | Varies depending on experimental conditions |

| k_i | The second-order rate constant for the phosphorylation of the enzyme. | Varies depending on experimental conditions |

Note: The specific values for these parameters can vary significantly depending on the source of the enzyme, temperature, pH, and other assay conditions.

Part 6: Therapeutic Intervention - Reactivation of Inhibited Acetylcholinesterase

The primary treatment for organophosphate poisoning involves the administration of atropine and an oxime reactivator, such as pralidoxime (2-PAM). [12][23][24]

-

Atropine: A muscarinic receptor antagonist that counteracts the effects of acetylcholine accumulation at muscarinic receptors, alleviating symptoms like excessive secretions and bronchoconstriction. [12][23]* Pralidoxime (2-PAM): This nucleophilic agent is capable of reactivating the phosphorylated acetylcholinesterase. [23][24][25][26]It works by displacing the organophosphate group from the serine residue, thereby restoring the enzyme's activity. [23][24][25]The effectiveness of pralidoxime is time-dependent and is significantly reduced after the "aging" of the inhibited enzyme has occurred. [12][25]

Conclusion